REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[N:4]([CH3:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>CO.Cl[Cu]>[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[N:4]([CH3:14])[C:5]1[C:6]([NH2:11])=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
Compound 2
|
Quantity
|
0.121 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N(C2=C(C=CC=C2)[N+](=O)[O-])C)C=CC=C1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
KBH4
|
Quantity
|
0.174 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuCl
|
Quantity
|
0.137 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
mixture stirred at room temperature for 5-10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature until the solution
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with deionized H2O
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times
|
Type
|
ADDITION
|
Details
|
with 15 mL of a 90:10 mixture of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)N(C=1C(=CC=CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |